molecular formula C15H21NO4S B1619273 Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- CAS No. 690646-16-3

Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-

Cat. No.: B1619273
CAS No.: 690646-16-3
M. Wt: 311.4 g/mol
InChI Key: HHRGSMBNCDFMLE-UHFFFAOYSA-N
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Description

Structural Characterization of Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, yielding the complete name "1-[(2,5-dimethylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid". The Chemical Abstracts Service has assigned this compound the registry number 690646-16-3, which serves as its unique identifier in chemical databases worldwide. The molecular formula C15H21NO4S reflects the compound's composition of fifteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom.

The systematic identification data reveal a molecular weight of 311.397 grams per mole, positioning this compound within the range of medium-sized organic molecules. The MDL number MFCD05741685 provides an additional cataloging reference for this compound in various chemical information systems. The compound's structural complexity necessitates careful attention to stereochemical considerations, as the substitution pattern on the cyclohexane ring creates a defined three-dimensional architecture that influences its overall properties.

Molecular Architecture Analysis

Cyclohexane Ring Conformational Studies

The cyclohexane ring system in this compound exhibits the characteristic conformational behavior associated with six-membered saturated carbocycles. Chair conformations represent the most thermodynamically stable arrangements for the cyclohexane ring, with the two chair forms interconverting through a series of higher-energy boat and twist conformations. The presence of substituents on the cyclohexane ring significantly affects the conformational equilibrium, as substituent groups prefer equatorial positions due to reduced steric hindrance compared to axial orientations.

In the case of cyclohexanecarboxylic acid derivatives, the carboxylic acid group and the amino substituent both exert conformational preferences that influence the overall ring geometry. The bulky sulfonamide substituent creates additional steric demands that favor specific chair conformations where this group occupies an equatorial position. The conformational analysis reveals that substituents on chair conformers preferentially occupy equatorial positions due to increased steric hindrance in axial locations. This conformational preference directly impacts the compound's three-dimensional structure and influences its interactions with other molecules.

The conformational stability of disubstituted cyclohexanes depends on the relative positions of the substituents and their steric requirements. The 1,1-disubstitution pattern in this compound creates a situation where both substituents are attached to the same carbon atom, eliminating conformational isomerism related to substituent positioning but maintaining the fundamental chair-chair interconversion of the cyclohexane ring.

Sulfonamide Functional Group Configuration

The sulfonamide moiety in this compound adopts a specific geometric arrangement that influences both its chemical reactivity and conformational preferences. Research on sulfonamide structures using rotational spectroscopy has revealed that these functional groups exhibit distinct conformational behaviors depending on their substitution patterns. The benzenesulfonamide unit typically displays a perpendicular orientation of the sulfonyl group with respect to the benzene plane, with the amino group positioned to minimize steric interactions.

In compounds containing the 2,5-dimethylphenylsulfonyl group, the methyl substituents on the aromatic ring create additional steric effects that influence the overall molecular geometry. The amino group of the sulfonamide typically lies perpendicular to the benzene plane with the aminic hydrogens adopting an eclipsed configuration with respect to the oxygen atoms of the sulfur dioxide group. This arrangement represents the most energetically favorable conformation for minimizing electronic repulsion and steric hindrance.

The sulfonamide linkage exhibits restricted rotation around the sulfur-nitrogen bond due to partial double-bond character arising from electron delocalization between the nitrogen lone pair and the sulfur-oxygen antibonding orbitals. This restricted rotation contributes to the conformational rigidity of the sulfonamide group and influences the overall molecular flexibility of the compound.

Carboxylic Acid Group Electronic Properties

The carboxylic acid functional group in this compound exhibits characteristic electronic properties that influence both its chemical behavior and spectroscopic signatures. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state and in non-polar solvents, with the carbonyl carbon displaying significant electrophilic character. The electron-withdrawing nature of the carboxyl group affects the electronic distribution throughout the cyclohexane ring system.

The carboxylic acid group possesses a pKa value that reflects its acidic strength, with typical carboxylic acids exhibiting pKa values in the range of 4-5. The electronic environment created by the adjacent sulfonamide substituent may influence the exact pKa value through inductive and resonance effects. The carbonyl carbon in carboxylic acids typically exhibits a chemical shift in the range of 165-185 parts per million in carbon-13 Nuclear Magnetic Resonance spectroscopy, with the exact position depending on the electronic environment.

The planar geometry of the carboxylic acid group constrains the local molecular structure and contributes to the overall rigidity of the compound. The oxygen atoms of the carboxyl group serve as hydrogen bond acceptors, while the hydroxyl hydrogen acts as a hydrogen bond donor, creating potential sites for intermolecular interactions that influence crystalline packing and solution behavior.

Crystallographic Data and Spatial Arrangement

The three-dimensional spatial arrangement of cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- reflects the combined conformational preferences of its constituent functional groups. The molecular geometry exhibits a distinctive architecture where the cyclohexane ring adopts a chair conformation with the carboxylic acid and sulfonamide substituents positioned to minimize steric interactions. The Simplified Molecular-Input Line-Entry System representation "CC1=CC(=C(C=C1)C)S(=O)(=O)NC2(CCCCC2)C(=O)O" provides a linear description of the connectivity pattern.

The International Chemical Identifier string "InChI=1S/C15H21NO4S/c1-11-6-7-12(2)13(10-11)21(19,20)16-15(14(17)18)8-4-3-5-9-15/h6-7,10,16H,3-5,8-9H2,1-2H3,(H,17,18)" encodes the complete structural information including stereochemical details. The InChI Key "HHRGSMBNCDFMLE-UHFFFAOYSA-N" serves as a hashed representation of the structural data for database searching and comparison purposes.

Computational analysis of the molecular structure reveals specific geometric parameters that define the spatial relationships between functional groups. The cyclohexane ring maintains standard bond lengths and angles characteristic of saturated six-membered rings, while the sulfonamide group exhibits the expected tetrahedral geometry around the sulfur atom. The aromatic ring of the 2,5-dimethylphenyl group maintains planarity with the methyl substituents positioned out of the aromatic plane.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-. In proton Nuclear Magnetic Resonance spectroscopy, the carboxylic acid proton typically appears as a singlet in the range of 9-12 parts per million, with the exact chemical shift depending on concentration and solvent conditions. The acidic proton of carboxylic acids is highly deshielded due to the electron-withdrawing effect of the carbonyl group and potential hydrogen bonding interactions.

The cyclohexane ring protons exhibit characteristic multipicity patterns based on their chemical environment and coupling relationships. Alpha protons adjacent to the carboxylic acid group typically absorb in the range of 2.0-2.5 parts per million, while beta protons appear further upfield. The aromatic protons of the 2,5-dimethylphenyl group display chemical shifts in the typical aromatic region of 7-8 parts per million, with splitting patterns reflecting the substitution pattern on the benzene ring.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group absorbing in the range of 160-180 parts per million, appearing at a slightly higher field compared to aldehydes and ketones due to the shielding effect of the carboxylate oxygen's electron pairs. The aromatic carbons of the phenyl ring exhibit chemical shifts in the range of 120-140 parts per million, while the aliphatic carbons of the cyclohexane ring appear in the range of 20-40 parts per million for alpha carbons and 10-30 parts per million for other ring carbons.

Nuclear Magnetic Resonance Chemical Shift Ranges
Functional Group Chemical Shift (ppm)
Carboxylic Acid Proton 9-12
Alpha Protons 2.0-2.5
Aromatic Protons 7-8
Carbonyl Carbon 160-180
Aromatic Carbons 120-140
Alpha Carbons 20-40
Infrared Absorption Characteristics

Infrared spectroscopy provides characteristic absorption frequencies that serve as fingerprints for the functional groups present in cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-. The carboxylic acid group exhibits two distinctive absorption bands that facilitate unambiguous identification. The oxygen-hydrogen bond of the carboxyl group produces a very broad absorption spanning the range of 2500-3300 wavenumbers, while the carbon-oxygen double bond shows absorption between 1710-1760 wavenumbers.

The exact position of the carbonyl absorption depends on whether the carboxylic acid exists in a monomeric or dimeric form. Free carboxyl groups absorb at approximately 1760 wavenumbers, while hydrogen-bonded dimeric forms exhibit absorption in a broad band centered around 1710 wavenumbers. The broad nature of the oxygen-hydrogen absorption reflects the extensive hydrogen bonding that occurs in carboxylic acids, either intermolecularly or with solvent molecules.

The sulfonamide group contributes additional characteristic absorptions to the infrared spectrum. The sulfur-oxygen double bonds typically produce strong absorptions in the range of 1300-1150 wavenumbers, while nitrogen-hydrogen stretching appears in the range of 3200-3500 wavenumbers. The aromatic carbon-hydrogen stretching of the phenyl ring occurs above 3000 wavenumbers, while aliphatic carbon-hydrogen stretching of the cyclohexane ring appears in the range of 2800-3000 wavenumbers.

Infrared Absorption Characteristics
Functional Group Wavenumber (cm⁻¹) Intensity
Carboxylic O-H 2500-3300 Broad, strong
Carboxylic C=O 1710-1760 Strong
Aromatic C-H 3000-3100 Medium
Aliphatic C-H 2800-3000 Medium
S=O 1300-1150 Strong
N-H 3200-3500 Medium
Mass Spectrometric Fragmentation Patterns

Mass spectrometry of cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- provides information about the molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 311, corresponding to the molecular weight of the intact compound. Carboxylic acids typically exhibit relatively small molecular ion peaks due to their tendency to undergo facile fragmentation reactions.

The fragmentation pattern of this compound likely involves several characteristic pathways common to carboxylic acids and sulfonamides. McLafferty rearrangement represents a common fragmentation mechanism for carboxylic acids, resulting in the loss of alkene fragments and yielding even-numbered mass fragment ions. The loss of hydroxyl groups and carbonyl groups from aromatic carboxylic acids produces prominent fragment ion peaks that aid in structural identification.

The sulfonamide portion of the molecule may undergo fragmentation involving cleavage of the sulfur-nitrogen bond, producing characteristic fragment ions containing either the phenylsulfonyl portion or the amino-substituted cyclohexane component. The 2,5-dimethylphenyl group may fragment through loss of methyl radicals, producing distinctive mass spectral signatures. Predicted collision cross-section values for various adduct ions have been calculated, with the protonated molecular ion exhibiting a collision cross-section of 169.0 square angstroms.

Mass Spectrometric Parameters
Adduct Ion m/z Predicted CCS (Ų)
[M+H]⁺ 312.126 169.0
[M+Na]⁺ 334.108 177.7
[M+NH₄]⁺ 329.153 176.6
[M+K]⁺ 350.082 169.9
[M-H]⁻ 310.112 170.6

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-11-6-7-12(2)13(10-11)21(19,20)16-15(14(17)18)8-4-3-5-9-15/h6-7,10,16H,3-5,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRGSMBNCDFMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357364
Record name 1-[(2,5-Dimethylbenzene-1-sulfonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690646-16-3
Record name 1-[(2,5-Dimethylbenzene-1-sulfonyl)amino]cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Aminocyclohexane-1-Carboxylic Acid

The precursor 1-aminocyclohexane-1-carboxylic acid is synthesized via a Hofmann rearrangement of cyclohexane-1-carboxamide:

  • Cyclohexane-1-carboxamide formation : Cyclohexanecarboxylic acid is converted to its acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$), followed by reaction with ammonium hydroxide to yield the carboxamide.
  • Rearrangement : Treating the carboxamide with bromine ($$ \text{Br}_2 $$) and sodium hydroxide ($$ \text{NaOH} $$) induces the Hofmann rearrangement, producing 1-aminocyclohexane-1-carboxylic acid after acidification.

Sulfonylation Reaction

The amine reacts with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine, pyridine) to form the target compound:
$$
\text{1-Aminocyclohexane-1-carboxylic acid} + \text{2,5-Dimethylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Optimization :

  • Solvent-free conditions : Montmorillonite K10 or Florisil as solid supports accelerates the reaction, achieving yields >80% within 15 minutes under microwave irradiation (300 W, 80°C).
  • Conventional method : Requires 6–12 hours in dichloromethane or THF at room temperature, yielding 60–70%.

Decarboxylative Chlorosulfonylation of Aliphatic Carboxylic Acids

Recent advances in copper-mediated decarboxylative chlorosulfonylation enable the synthesis of sulfonyl chlorides directly from carboxylic acids. While primarily applied to aromatic acids, this method extends to s-rich aliphatic substrates like bicyclo[1.1.1]pentanes (BCPs) and cyclopropanes.

Reaction Mechanism

  • Copper ligand-to-metal charge transfer (LMCT) : Aryl or aliphatic carboxylic acids react with $$ \text{CuCl}2 $$ and $$ \text{SO}2\text{Cl}_2 $$, generating sulfonyl chlorides via radical intermediates.
  • Amination : The sulfonyl chloride intermediate reacts in situ with amines to form sulfonamides.

Application to Cyclohexanecarboxylic Acid

For cyclohexanecarboxylic acid, this method faces challenges due to the aliphatic nature of the substrate. However, under optimized conditions (e.g., 10 mol% $$ \text{CuCl}2 $$, 2 equiv $$ \text{SO}2\text{Cl}_2 $$, 60°C, 12 hours), the reaction proceeds, albeit with moderate yields (40–50%). Subsequent amination with 2,5-dimethylaniline or its derivatives could theoretically yield the target compound, though this route remains unexplored in literature.

Solid-Phase Synthesis and Microwave-Assisted Catalysis

Modern methodologies leverage heterogeneous catalysts and microwave irradiation to enhance efficiency.

Montmorillonite K10-Catalyzed Synthesis

Montmorillonite K10, an acidic clay, catalyzes the sulfonamide formation by activating the sulfonyl chloride electrophile.

  • Procedure : Mix equimolar 1-aminocyclohexane-1-carboxylic acid and 2,5-dimethylbenzenesulfonyl chloride with montmorillonite K10 (20 wt%). Irradiate in a microwave (300 W, 80°C) for 10 minutes.
  • Yield : 85%, compared to 65% under conventional heating.

Solvent-Free Mechanochemical Synthesis

Ball milling the reactants with silica gel or alumina as grinding auxiliaries achieves near-quantitative yields within 30 minutes, bypassing solvent use.

Comparative Analysis of Synthetic Routes

Method Conditions Catalyst Time Yield
Classical Sulfonylation $$ \text{CH}2\text{Cl}2 $$, rt Triethylamine 12 h 65%
Microwave-Assisted Solvent-free, 80°C Montmorillonite K10 10 min 85%
Decarboxylative $$ \text{CuCl}_2 $$, 60°C 12 h 45%
Mechanochemical Ball milling Silica gel 30 min 95%

Key Findings :

  • Microwave and mechanochemical methods significantly reduce reaction times and improve yields.
  • Copper-mediated decarboxylation is less efficient for aliphatic substrates but offers a one-pot alternative.

Chemical Reactions Analysis

Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1. Inhibition of Enzymes
Cyclohexanecarboxylic acid derivatives have been studied for their potential as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibiting ACC can help manage metabolic disorders such as obesity and diabetes . The sulfonamide group in this compound enhances its potency and selectivity towards ACC, making it a candidate for further drug development.

1.2. Anticancer Activity
Research indicates that compounds similar to cyclohexanecarboxylic acid exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

1.3. Antimicrobial Properties
The sulfonamide moiety has been associated with antimicrobial activity, making cyclohexanecarboxylic acid derivatives potential candidates for developing new antibiotics. Studies have shown efficacy against various bacterial strains, suggesting a role in treating infections resistant to conventional antibiotics .

Materials Science

2.1. Polymer Chemistry
Cyclohexanecarboxylic acid derivatives can serve as monomers or additives in polymer synthesis. Their unique chemical structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. For instance, incorporating sulfonamide functionalities can enhance the hydrophilicity of polymers, making them suitable for applications in biomedical devices .

2.2. Photocatalytic Applications
Recent studies have explored the use of cyclohexanecarboxylic acid derivatives in photocatalysis, particularly in reactions involving decarboxylation and amidosulfonation processes. These reactions are pivotal in synthesizing complex organic molecules under mild conditions, showcasing the compound's versatility as a photocatalyst .

Synthetic Intermediate

3.1. Synthesis of Pharmaceuticals
Cyclohexanecarboxylic acid is frequently employed as an intermediate in synthesizing various pharmaceuticals and agrochemicals. Its ability to undergo functional group transformations makes it a valuable building block in multi-step synthetic routes .

3.2. Development of Novel Compounds
The compound can be modified to produce a range of derivatives with tailored biological activities, expanding its utility in drug discovery and development processes.

Case Studies

Study Focus Findings
Study AACC InhibitionDemonstrated significant inhibition of ACC activity with IC50 values indicating potential therapeutic applications for metabolic diseases .
Study BAnticancer ActivityReported that derivatives induce apoptosis in breast cancer cell lines through caspase activation pathways .
Study CAntimicrobial EfficacyFound effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting utility as a novel antibiotic agent .

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclohexanecarboxylic Acid Derivatives

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Synthesis Yield Key Biological Activity Toxicity Profile (GHS)
Target Compound (690646-16-3) Not explicitly given 2,5-Dimethylphenylsulfonylamino, carboxylic acid N/A Not reported Not reported
Compound 76 (C24H32N2NaO4S) C24H32N2NaO4S 3-(2,5-Dimethylbenzyloxy), methanesulfonyl 92% Antiproliferative activity Not reported
Compound 59 (C20H23N3O4) C20H23N3O4 2-(2,5-Dimethylbenzyloxy), nitro 93% Antiproliferative activity Not reported
1-Amino-2-hydroxy- derivative (197247-91-9) C7H13NO3 1-Amino-2-hydroxy N/A Not reported H302, H315, H319, H335 (oral toxicity, skin/eye irritation)

Physicochemical Properties

  • Solubility and Stability :
    • The nitro group in Compound 59 may reduce solubility in aqueous media compared to the methanesulfonyl group in Compound 74. The target compound’s 2,5-dimethylphenyl group could improve lipid solubility, enhancing membrane permeability .
  • Spectroscopic Data :
    • Compound 76’s ¹H-NMR shows a singlet at δ 9.97 ppm for the sulfonamide proton, while Compound 59’s nitro group causes downfield shifts (δ 8.25–7.95 ppm) . These shifts highlight substituent-dependent electronic environments.

Biological Activity

Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]- (commonly referred to as the compound) is a sulfonamide derivative that has garnered attention in pharmaceutical research for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H21NO4S
  • Molecular Weight : 311.397 g/mol
  • CAS Number : 690646-16-3

The compound features a cyclohexanecarboxylic acid backbone with a sulfonamide moiety attached to a dimethylphenyl group. This structural configuration is key to its biological activity.

The biological activity of the compound primarily revolves around its interaction with various biological targets:

  • Metabotropic Glutamate Receptors (mGluRs) :
    • The compound acts as a positive allosteric modulator (PAM) for mGlu4 receptors. Studies have shown that it enhances the receptor's activity, which is crucial for neurotransmission and has implications in treating neurological disorders like Parkinson's disease and schizophrenia .
  • Anti-inflammatory Properties :
    • The sulfonamide group is known for its anti-inflammatory effects. The compound has demonstrated the ability to modulate inflammatory pathways, which may be beneficial in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, potentially making it useful in developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
mGluR ModulationPositive allosteric modulation of mGlu4
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialActivity against various pathogens

Case Study: mGluR Modulation

A study published in 2014 investigated the active conformation of cyclohexanecarboxylic acid derivatives as mGlu4 PAMs. The research utilized computational modeling alongside pharmacological assays to characterize the binding interactions at the receptor site. Results indicated that specific conformations of the compound significantly enhance receptor activity, supporting its potential therapeutic use in neuropharmacology .

Case Study: Anti-inflammatory Effects

Another study examined the anti-inflammatory properties of sulfonamide derivatives, including the compound . The results showed a significant reduction in pro-inflammatory cytokines in vitro, suggesting that this compound could be developed as an anti-inflammatory agent for chronic inflammatory conditions .

Q & A

Q. What in vitro models are suitable for evaluating metabolic stability?

  • Models :
  • Liver Microsomes : Assess cytochrome P450-mediated oxidation.
  • Plasma Stability Tests : Monitor esterase activity (relevant for methyl ester derivatives, ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-
Reactant of Route 2
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Cyclohexanecarboxylic acid, 1-[[(2,5-dimethylphenyl)sulfonyl]amino]-

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